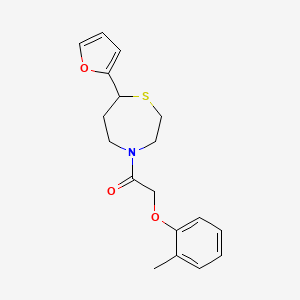
1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a synthetic molecule that exhibits potential for various biochemical applications due to its unique structure, incorporating elements like fluorophenyl and piperazine. While specific research on this compound is limited, related research on analogs provides insight into its synthesis, molecular structure, chemical reactions, properties, and potential applications in fields such as medical imaging and neurotransmitter receptor analysis.
Synthesis Analysis
Synthesis of structurally similar compounds typically involves multi-step organic reactions, starting from base piperazine derivatives, and incorporating fluorophenyl groups through nucleophilic substitution reactions. For example, compounds with high affinity for 5-HT1A receptors have been synthesized by labeling their precursors through nitro substitution by the 18F anion, showcasing the potential methods that could be applied to the synthesis of our compound of interest (García et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds often includes a fluorophenyl group and a hydroxyethyl piperazine moiety, contributing to their biological activity and receptor affinity. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly used for structural characterization, revealing how substitutions on the piperazine ring and the introduction of fluorophenyl groups affect molecular conformation and intermolecular interactions (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
The reactivity of such compounds involves interactions with neurotransmitter transporters or receptors, as seen in their use as PET ligands for imaging or therapeutic agents. The presence of fluorophenyl and hydroxyethyl groups influences their binding affinity and selectivity towards specific receptors, demonstrating the importance of these groups in modulating biological activity (Hsin et al., 2003).
Scientific Research Applications
Crystal Structure and Surface Analysis
- The crystalline structure and Hirshfeld surface analysis of a related compound were investigated, providing insights into its molecular interactions and structural properties (Ullah & Stoeckli-Evans, 2021).
Potential Use in Neurology and Psychiatry
- A study explored derivatives of this compound for their potential use in neurology and psychiatry, particularly as PET tracers for serotonin 5-HT1A receptors. This indicates its potential application in researching neuropsychiatric disorders (García et al., 2014).
Synthesis and Isomerization
- Research on the synthesis of flunarizine, a drug related to this compound, provides insights into the chemical processes and isomerization relevant to the compound's synthesis (Shakhmaev et al., 2016).
Docking Studies
- Docking studies were conducted on a similar compound, suggesting its importance in medicinal chemistry and potential as a therapeutic agent (Balaraju et al., 2019).
Development of Therapeutic Agents
- Another research focused on developing long-acting ligands for the dopamine transporter, indicating its potential application in treating cocaine abuse (Hsin et al., 2002).
Antitumor Activity
- A study explored the antitumor activity of novel Schiff bases containing this compound's structure, highlighting its potential in cancer research (Ding et al., 2016).
properties
IUPAC Name |
1-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-3-25-15(2)14-18(27)19(21(25)28)20(16-4-6-17(22)7-5-16)24-10-8-23(9-11-24)12-13-26/h4-7,14,20,26-27H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYYFIJKWXHCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)
![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)

![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)


![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)

